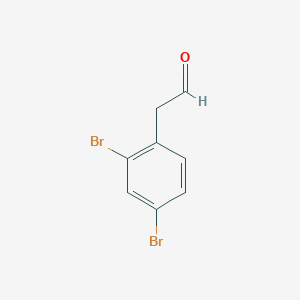
2-(2,4-Dibromophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dibromophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Br2O It is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions, and an aldehyde functional group attached to the acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenyl)acetaldehyde can be achieved through several methods. One common approach involves the bromination of benzeneacetaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and automated systems further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dibromophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-(2,4-Dibromophenyl)acetic acid.
Reduction: 2-(2,4-Dibromophenyl)ethanol.
Substitution: 2-(2,4-Dimethoxyphenyl)acetaldehyde (when using sodium methoxide).
Aplicaciones Científicas De Investigación
2-(2,4-Dibromophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dibromophenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity by facilitating electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenyl)acetaldehyde: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-Difluorophenyl)acetaldehyde: Similar structure but with fluorine atoms instead of bromine.
2-(2,4-Diiodophenyl)acetaldehyde: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-(2,4-Dibromophenyl)acetaldehyde is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions .
Propiedades
Fórmula molecular |
C8H6Br2O |
|---|---|
Peso molecular |
277.94 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 |
Clave InChI |
UKPUPKTVXYRQAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



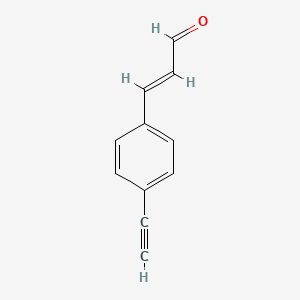
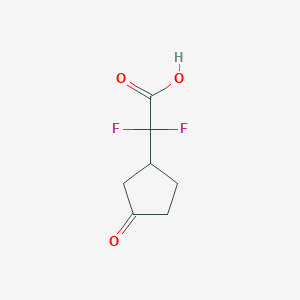
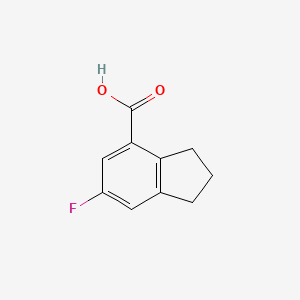

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)

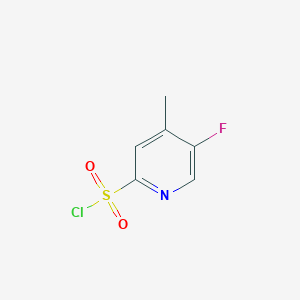
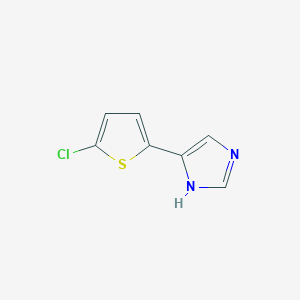

![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
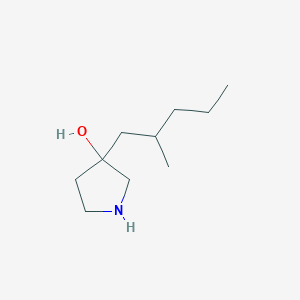
![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
